

Evaluating the Specificity of MI-773 for MDM2 Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: MI-773

Cat. No.: B612083

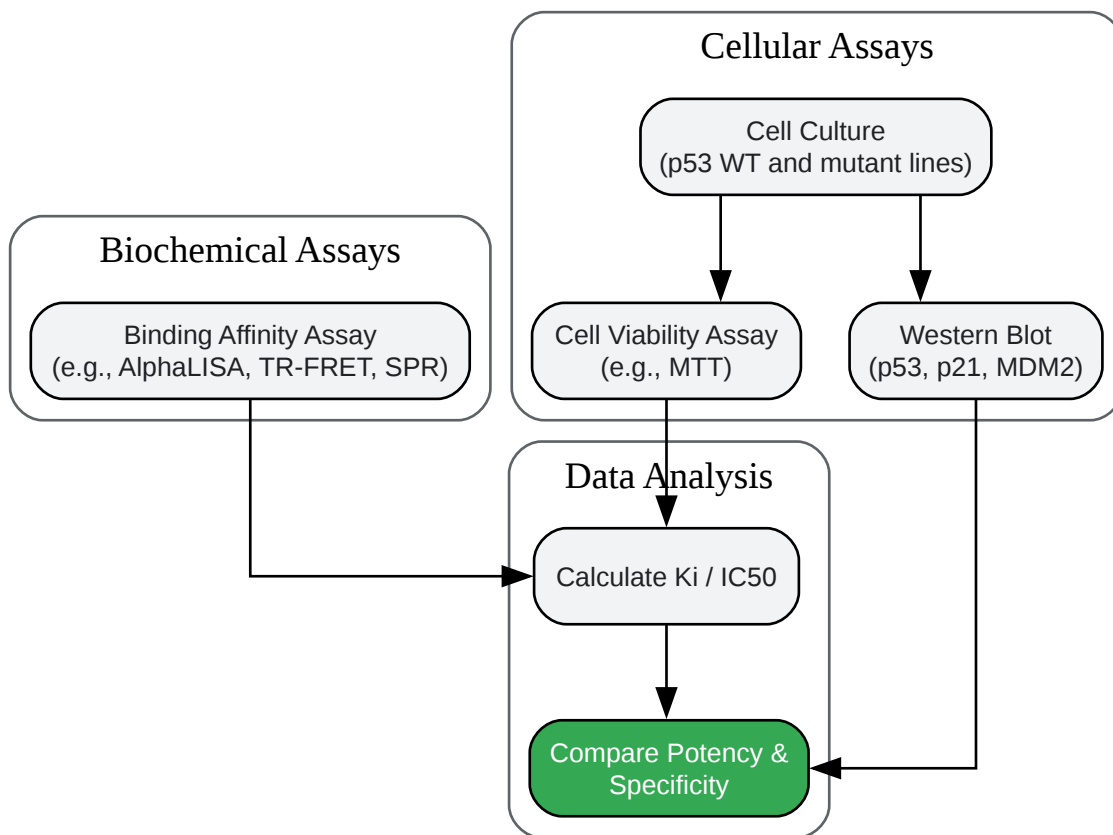
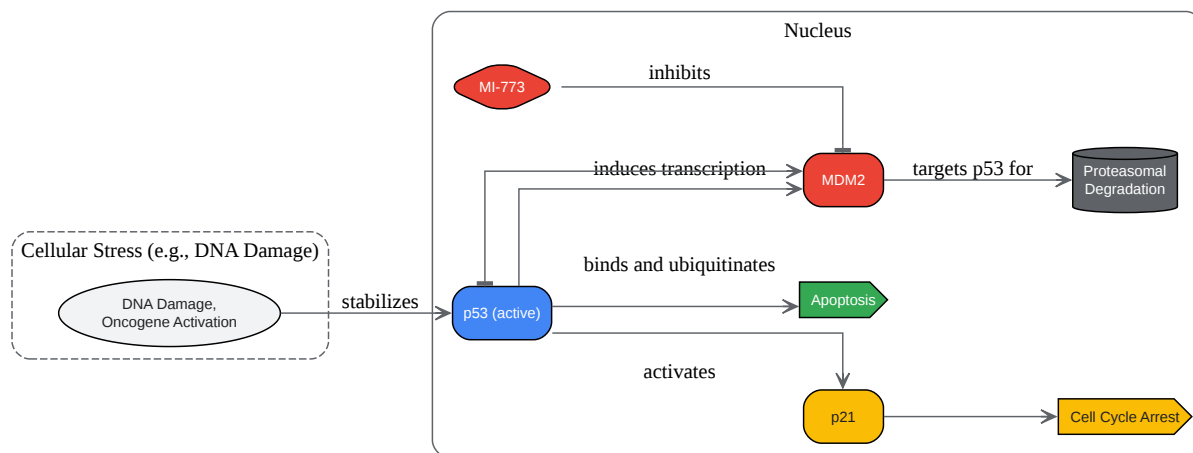
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The discovery of small molecule inhibitors targeting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), has opened a promising avenue in cancer therapy. By disrupting this interaction, these inhibitors aim to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. **MI-773** (also known as SAR405838) is a potent and selective second-generation MDM2 inhibitor that has demonstrated significant anti-tumor activity. This guide provides an objective comparison of **MI-773** with other well-characterized MDM2 inhibitors, namely Nutlin-3a and RG7388, supported by experimental data to evaluate its specificity and potency.

The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. p53, a transcription factor, can induce the expression of the MDM2 gene. The MDM2 protein, in turn, acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. In response to cellular stress, such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets, which orchestrate cellular responses like apoptosis and cell cycle arrest. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and promoting tumor survival. MDM2 inhibitors like **MI-773** block the p53-binding pocket of MDM2, thereby preventing p53 ubiquitination and restoring its tumor-suppressive functions.



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